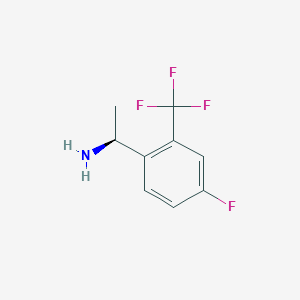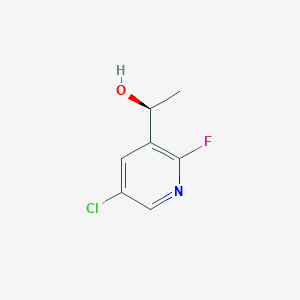
(S)-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol is a chiral compound with a pyridine ring substituted with chlorine and fluorine atoms. The presence of the hydroxyl group attached to the chiral center makes it an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol typically involves the asymmetric reduction of the corresponding ketone or the enantioselective addition of organometallic reagents to the pyridine derivative. Common reagents used in these reactions include chiral catalysts, reducing agents like sodium borohydride, and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through crystallization or chromatography to obtain the desired enantiomer in high purity.
化学反应分析
Types of Reactions
(S)-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of (S)-1-(5-Chloro-2-fluoropyridin-3-yl)ketone.
Reduction: Formation of (S)-1-(5-Chloro-2-fluoropyridin-3-yl)alkane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
(S)-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving chiral alcohols.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and other fine chemicals.
作用机制
The mechanism of action of (S)-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- (S)-1-(5-Chloro-2-fluoropyridin-3-yl)ketone
- (S)-1-(5-Chloro-2-fluoropyridin-3-yl)alkane
- (S)-1-(5-Chloro-2-fluoropyridin-3-yl)amine
Uniqueness
(S)-1-(5-Chloro-2-fluoropyridin-3-yl)ethanol is unique due to its specific substitution pattern on the pyridine ring and the presence of a chiral hydroxyl group
属性
分子式 |
C7H7ClFNO |
|---|---|
分子量 |
175.59 g/mol |
IUPAC 名称 |
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7ClFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3/t4-/m0/s1 |
InChI 键 |
UDHZNQASFFDRGK-BYPYZUCNSA-N |
手性 SMILES |
C[C@@H](C1=C(N=CC(=C1)Cl)F)O |
规范 SMILES |
CC(C1=C(N=CC(=C1)Cl)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


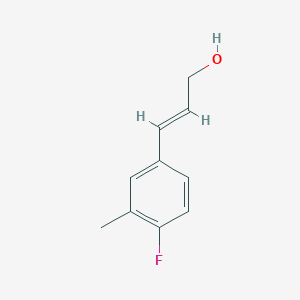
![Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B15322962.png)
![2-[(2,3-dihydro-1H-inden-2-yl)oxy]Acetic acid](/img/structure/B15322963.png)
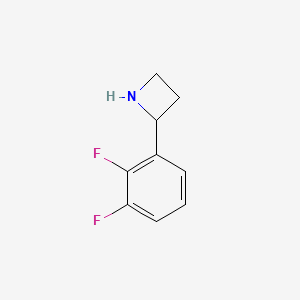

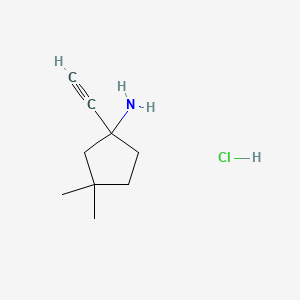

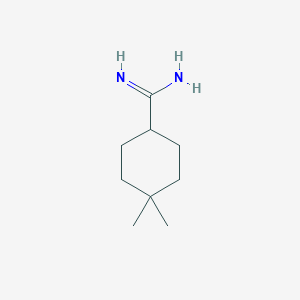
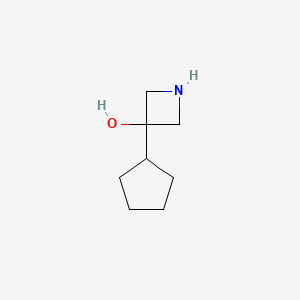

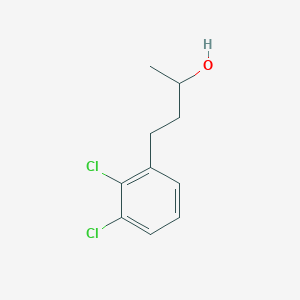

![4-[(2-Bromo-5-fluorophenyl)methyl]piperidine](/img/structure/B15323021.png)
